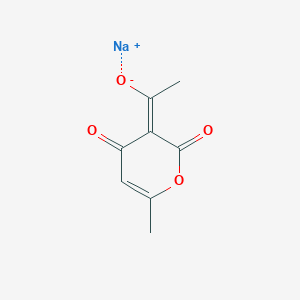

alizarin cyanin BBS

描述

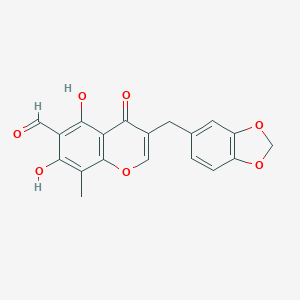

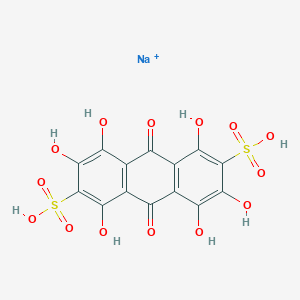

Alizarin cyanin BBS is an organic sodium salt that is the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid . It is used as a hematoxylin substitute in H&E staining .

Synthesis Analysis

The synthesis of alizarin from anthraquinone-2-sulfonic acid was found to be commercially viable . The principal synthesis route involved the conversion of anthraquinone-2-sodium sulfonate to 2-hydroxyanthraquinone using hot KOH and oxidation with sodium nitrate or sodium chlorate in alkaline media to give alizarin .Molecular Structure Analysis

The molecular structure of alizarin cyanin BBS is represented by the formula C14H6Na2O14S2 . The InChI representation of the structure isInChI=1S/C14H8O14S2.2Na/c15- 5- 1- 3 (9 (19) 13 (29 (23,24) 25) 11 (21) 7 (1) 17) 6 (16) 2- 4 (5) 10 (20) 14 (30 (26,27) 28) 12 (22) 8 (2) 18;;/h17- 22H, (H,23,24,25) (H,26,27,28) ;;/q;2*+1/p- 2 .

科学研究应用

Detection and Interaction Studies :

- Alizarin Red S has been used as an optical reporter for studying the binding of boronic acids with carbohydrates, showcasing a dramatic change in fluorescence intensity and color upon binding (Springsteen & Wang, 2001).

Environmental Treatment and Photocatalytic Degradation :

- A study on the photocatalytic degradation of Alizarin Cyanine Green dye in aqueous solutions highlighted the effectiveness of a Commercial Activated Carbon (CAC)–titanium dioxide (TiO2) composite, significantly enhancing the degradation rate compared to pure TiO2 (Muthirulan, Devi, & Sundaram, 2017).

- Similar research demonstrated the beneficial role of ZnO photocatalyst supported with porous activated carbon in the mineralization of Alizarin Cyanine Green dye in aqueous solution (Muthirulan, Meenakshisundararam, & Kannan, 2012).

Chemical and Biological Studies :

- Heteroassociates of alizarin red S with the pinacyanol cation were investigated, revealing insights into the structure and kinetics of their destruction by ionic surfactants (Shapovalov, 2011).

- The biodegradation of synthetic dye Alizarin Cyanine Green by a yellow laccase-producing strain was studied, offering a biological treatment approach and highlighting the potential for biodegradation into less harmful compounds (Agrawal & Verma, 2019).

Textile and Dye Industries :

- The response surface methodology was applied for the optimization and modeling of photo-degradation of Alizarin Cyanine Green and Acid Orange 7 dyes, demonstrating the dependency of degradation on operational parameters like pH and TiO2 loading (Patel et al., 2016).

Medical and Biochemical Applications :

- Alizarin Red S stains have been used for calcium detection in histology, with a study exploring the history and mechanism of such stains (Puchtler, Meloan, & Terry, 1969).

- The binding sites and structural changes of Alizarin Red S on human serum albumin were characterized, providing insights into the interactions of this dye with proteins (Ding et al., 2011).

属性

IUPAC Name |

disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACGOVWEZWQBMW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alizarin cyanin BBS | |

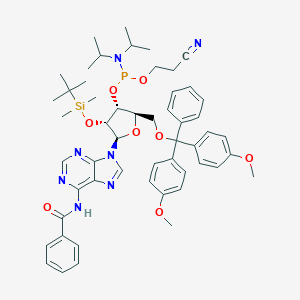

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

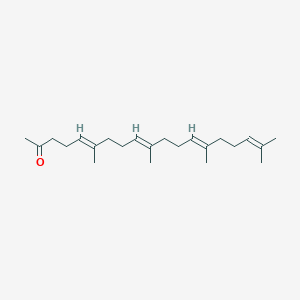

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)